4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Incorporation of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating reagent such as difluoromethyl bromide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Coupling Reactions: Biaryl or vinyl pyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
4-Bromo-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom can facilitate specific interactions with target proteins or other molecules.
Properties
IUPAC Name |
4-bromo-1-(difluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTUIUAZPHVOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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